molecular formula C10H10O3 B1374424 4-(Oxetan-3-YL)benzoic acid CAS No. 1554650-83-7

4-(Oxetan-3-YL)benzoic acid

Cat. No. B1374424
M. Wt: 178.18 g/mol
InChI Key: ULDXRIXPOPDPMR-UHFFFAOYSA-N
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Description

4-(Oxetan-3-YL)benzoic acid is a chemical compound with the molecular formula C10H10O3 . It is a derivative of benzoic acid, which has an oxetane ring attached to the phenyl group .


Synthesis Analysis

The synthesis of oxetane derivatives, including 4-(Oxetan-3-YL)benzoic acid, has been a subject of numerous studies . The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .


Molecular Structure Analysis

The molecular structure of 4-(Oxetan-3-YL)benzoic acid comprises a four-membered oxetane ring attached to a phenyl group, which is further connected to a carboxylic acid group . The exact molecular weight of this compound is 178.19 g/mol .


Chemical Reactions Analysis

The oxetane ring in 4-(Oxetan-3-YL)benzoic acid is known for its reactivity, particularly its propensity to undergo ring-opening reactions . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .


Physical And Chemical Properties Analysis

4-(Oxetan-3-YL)benzoic acid is a powder at room temperature . It has a molecular weight of 178.19 g/mol . The compound has a complex structure with a topological polar surface area of 58.6 Ų .

Scientific Research Applications

Photophysical Properties and Luminescence

A study by Kim et al. (2006) explored the photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes, highlighting their use in luminescent lanthanide complexes. The research demonstrated the role of intramolecular charge transfer in efficient energy transfer, relevant to the field of photoluminescence and possibly applicable to compounds like 4-(Oxetan-3-YL)benzoic acid (Kim, Yong Hee, Baek, N. S., & Kim, Hwan-Kyu, 2006).

Solar Cell Applications

Yang et al. (2016) investigated electron-acceptor modifications in phenanthrocarbazole dye-sensitized solar cells. They used derivatives similar to 4-(Oxetan-3-YL)benzoic acid, demonstrating their impact on energy levels, light-harvesting abilities, and cell stability. This indicates potential applications of 4-(Oxetan-3-YL)benzoic acid in solar energy technologies (Yang, Lin, Yao, Zhaoyang, et al., 2016).

Drug Metabolism Studies

Li et al. (2016) focused on the biotransformation of oxetane-containing compounds in drug metabolism. Their research on the hydration and ring opening of oxetanyl moieties in drugs has implications for the metabolic stability and transformation of drugs containing structures like 4-(Oxetan-3-YL)benzoic acid (Li, Xue-Qing, Hayes, M. A., et al., 2016).

Synthesis of Hybrid Compounds

Ivanova et al. (2019) synthesized hybrid systems containing pharmacophoric fragments of 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid, a compound structurally related to 4-(Oxetan-3-YL)benzoic acid. Their work contributes to the development of new pharmacologically active compounds (Ivanova, A., Kanevskaya, I. V., & Fedotova, O. V., 2019).

Development of Novel Fluorescence Probes

Research by Setsukinai et al. (2003) involved the development of novel fluorescence probes using derivatives of benzoic acid, akin to 4-(Oxetan-3-YL)benzoic acid. Their study has implications for detecting reactive oxygen species in biological and chemical applications (Setsukinai, Ken-ichi, Urano, Y., et al., 2003).

Molecular Design in Solar Cells

Ferdowsi et al. (2018) discussed the molecular design of organic dyes for dye-sensitized solar cells, including components structurally similar to 4-(Oxetan-3-YL)benzoic acid. This research emphasizes the potential of such compounds in renewable energy technology (Ferdowsi, Parnian, Saygili, Yasemin, et al., 2018).

Safety And Hazards

The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(oxetan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)8-3-1-7(2-4-8)9-5-13-6-9/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDXRIXPOPDPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxetan-3-YL)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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